molecular formula C8H7BrFNO B1291370 4-Bromo-3-fluoro-N-methylbenzamide CAS No. 865111-72-4

4-Bromo-3-fluoro-N-methylbenzamide

Cat. No.: B1291370
CAS No.: 865111-72-4
M. Wt: 232.05 g/mol
InChI Key: RCKIBAQXMJQCNU-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively, and an N-methyl group attached to the amide nitrogen. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-3-fluoro-N-methylbenzamide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting androgen receptors.

    Industry: In the production of agrochemicals and specialty chemicals

Safety and Hazards

The safety information for 4-Bromo-3-fluoro-N-methylbenzamide indicates that it may be harmful if swallowed . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-fluoro-N-methylbenzamide involves the reaction of 4-bromo-3-fluorobenzoyl chloride with methylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-Bromo-3-fluorobenzoyl chloride+MethylamineThis compound+HCl\text{4-Bromo-3-fluorobenzoyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-3-fluorobenzoyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of androgen receptor antagonists, it blocks the binding of androgens to their receptors, preventing nuclear translocation and co-activator recruitment. This inhibition disrupts the signaling pathways involved in androgen-dependent processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of androgen receptor antagonists highlights its importance in medicinal chemistry .

Properties

IUPAC Name

4-bromo-3-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKIBAQXMJQCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620350
Record name 4-Bromo-3-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865111-72-4
Record name 4-Bromo-3-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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